N,N-dibenzyl-1-((5-chlorothiophen-2-yl)sulfonyl)piperidine-3-carboxamide

Description

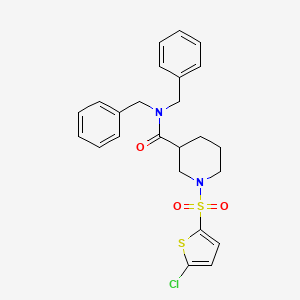

N,N-Dibenzyl-1-((5-chlorothiophen-2-yl)sulfonyl)piperidine-3-carboxamide is a synthetic small molecule characterized by a piperidine core substituted with a sulfonyl group bearing a 5-chlorothiophene moiety and an N,N-dibenzyl carboxamide side chain. The 5-chlorothiophen-2-yl sulfonyl group is a recurring pharmacophore in protease inhibitors and anti-inflammatory agents, as seen in related compounds .

Properties

IUPAC Name |

N,N-dibenzyl-1-(5-chlorothiophen-2-yl)sulfonylpiperidine-3-carboxamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C24H25ClN2O3S2/c25-22-13-14-23(31-22)32(29,30)27-15-7-12-21(18-27)24(28)26(16-19-8-3-1-4-9-19)17-20-10-5-2-6-11-20/h1-6,8-11,13-14,21H,7,12,15-18H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DRGQRUATJMTSFT-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(CN(C1)S(=O)(=O)C2=CC=C(S2)Cl)C(=O)N(CC3=CC=CC=C3)CC4=CC=CC=C4 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C24H25ClN2O3S2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

489.1 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N,N-dibenzyl-1-((5-chlorothiophen-2-yl)sulfonyl)piperidine-3-carboxamide typically involves multiple steps, starting with the preparation of the piperidine ring and subsequent functionalization One common approach is to start with a piperidine derivative, which is then reacted with benzyl halides to introduce the dibenzyl groups The sulfonyl group is introduced through a sulfonylation reaction using a suitable sulfonyl chloride, such as 5-chlorothiophene-2-sulfonyl chloride

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and minimize costs. This could include the use of continuous flow reactors for certain steps, as well as the development of efficient purification methods to isolate the final product.

Chemical Reactions Analysis

Types of Reactions

N,N-dibenzyl-1-((5-chlorothiophen-2-yl)sulfonyl)piperidine-3-carboxamide can undergo various types of chemical reactions, including:

Oxidation: The compound can be oxidized under specific conditions to introduce additional functional groups or modify existing ones.

Reduction: Reduction reactions can be used to remove certain functional groups or reduce the oxidation state of specific atoms within the molecule.

Substitution: The compound can undergo substitution reactions, particularly at the benzyl or sulfonyl groups, to introduce new substituents.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are often used.

Substitution: Substitution reactions may involve reagents like alkyl halides or sulfonyl chlorides, depending on the desired modification.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction could produce secondary amines or alcohols.

Scientific Research Applications

Anticancer Activity

Recent studies have indicated that compounds similar to N,N-dibenzyl-1-((5-chlorothiophen-2-yl)sulfonyl)piperidine-3-carboxamide may exhibit significant anticancer properties. For instance, a related sulfonamide compound was identified as a potent inhibitor of β-catenin, a key player in colorectal cancer progression. This compound demonstrated an IC50 value of 0.12 μM against HCT116 cancer cells, showcasing its potential as a therapeutic agent in cancer treatment .

Neurological Disorders

The compound's structure suggests potential activity at neurotransmitter receptors, particularly serotonin and dopamine receptors. Research into similar piperidine derivatives has shown promise in modulating these receptors, which are crucial for treating conditions such as depression and schizophrenia. Dual modulators of the 5-HT2A and D3 receptors have been identified, indicating that this class of compounds could be beneficial for neurological applications .

Antimicrobial Properties

Sulfonamide derivatives have historically been used for their antimicrobial properties. The incorporation of thiophene moieties into sulfonamides has been linked to enhanced antibacterial activity. This suggests that this compound could be explored further for its potential in treating bacterial infections.

Case Study 1: Anticancer Efficacy

In a study assessing the efficacy of sulfonamide derivatives against colorectal cancer cell lines, this compound was included among several tested compounds. Results indicated that it inhibited cell proliferation significantly compared to control groups, reinforcing its potential as an anticancer agent.

Case Study 2: Neuropharmacology

Research focused on piperidine derivatives revealed that modifications to the piperidine ring can enhance binding affinity to serotonin receptors. The specific structural features of this compound suggest it may have similar or improved effects compared to existing treatments for mood disorders.

Mechanism of Action

The mechanism of action of N,N-dibenzyl-1-((5-chlorothiophen-2-yl)sulfonyl)piperidine-3-carboxamide involves its interaction with specific molecular targets within cells. This could include binding to enzymes or receptors, thereby modulating their activity. The exact pathways involved would depend on the specific biological context and the nature of the interactions between the compound and its targets.

Comparison with Similar Compounds

Key Observations:

Core Structure Variations :

- The target compound and BJ10976 share a piperidine scaffold, whereas Compound 33 and the thiazole derivative utilize indole-acetamide and thiazole cores, respectively. The piperidine-based compounds may exhibit enhanced conformational flexibility compared to rigid heterocycles like thiazoles.

Sulfonyl Group Modifications: Both the target compound and Compound 33 incorporate the 5-chlorothiophen-2-yl sulfonyl group, which is associated with improved binding to hydrophobic pockets in enzyme active sites.

Synthetic Challenges :

- Compound 33 achieved a moderate yield (39%) after HPLC purification, suggesting that the introduction of bulky substituents (e.g., indole and benzoyl groups) may complicate synthesis. The target compound’s N,N-dibenzyl carboxamide could pose similar challenges due to steric hindrance during coupling reactions.

Physicochemical Properties :

- The target compound’s higher molecular weight (508.03 g/mol) compared to BJ10976 (442.94 g/mol) is attributable to the N,N-dibenzyl groups, which likely increase lipophilicity. This could enhance membrane permeability but reduce aqueous solubility—a trade-off critical for drug development.

Research Implications and Limitations

- Pharmacological Potential: The 5-chlorothiophen-2-yl sulfonyl group is a hallmark of compounds targeting cysteine proteases or cyclooxygenases, as seen in indomethacin analogs . The target compound’s dibenzyl groups may further modulate selectivity toward specific isoforms.

- Data Gaps : Direct biological activity or crystallographic data for the target compound are absent in the provided evidence. Structural inferences are drawn from analogs like BJ10976 , whose dihydrobenzodioxin substituent may confer distinct electronic properties.

- Synthetic Recommendations : Future work should explore HATU/DIPEA-mediated coupling (as in ) for efficient amide bond formation and employ advanced purification techniques (e.g., mass-directed HPLC ) to address yield limitations.

Biological Activity

N,N-dibenzyl-1-((5-chlorothiophen-2-yl)sulfonyl)piperidine-3-carboxamide is a synthetic organic compound that has garnered attention due to its potential biological activities. This compound features a piperidine ring with various functional groups, including a sulfonyl group and a chlorothiophene moiety, which may contribute to its pharmacological properties.

Chemical Structure and Properties

The compound's molecular formula is , with a molecular weight of 489.1 g/mol. The structural representation includes a piperidine ring, dibenzyl substituents, and a sulfonamide group attached to the chlorothiophene (see Table 1 for structural details).

| Property | Value |

|---|---|

| Molecular Formula | C24H25ClN2O3S |

| Molecular Weight | 489.1 g/mol |

| IUPAC Name | This compound |

| CAS Number | 921576-50-3 |

The biological activity of this compound is primarily attributed to its interaction with specific molecular targets within cells. It is believed to modulate enzyme activities or receptor functions, although detailed pathways remain to be fully elucidated. The presence of the chlorothiophene moiety may enhance its binding affinity and selectivity towards certain biological targets.

Biological Activity

Research indicates that this compound may exhibit various biological activities, including:

1. Enzyme Inhibition:

Preliminary studies suggest that derivatives of piperidine compounds can act as inhibitors for protein tyrosine phosphatases (PTPs), which are crucial in regulating cellular signaling pathways. For instance, compounds similar to N,N-dibenzyl-1-((5-chlorothiophen-2-yl)sulfonyl)piperidine have shown promising inhibitory effects on PTP1B, an important target for diabetes treatment due to its role in insulin signaling .

2. Antidiabetic Potential:

In related studies, piperidine derivatives have been evaluated for their effects on glucose metabolism and insulin sensitivity. One study highlighted that modifications in the structure can lead to improved oral glucose tolerance and enhanced insulin resistance in diabetic models . These findings indicate that N,N-dibenzyl derivatives may also possess similar antidiabetic properties.

3. Cytotoxicity:

The cytotoxic effects of similar compounds have been assessed in various cancer cell lines, suggesting potential applications in oncology. The mechanism often involves the induction of apoptosis or disruption of cell cycle progression .

Case Studies

Several case studies have explored the biological implications of piperidine-based compounds:

Case Study 1: PTP1B Inhibition

A study demonstrated that a closely related compound exhibited subnanomolar activity against PTP1B (Ki = 0.00068 µM), indicating strong potential for further development as an antidiabetic agent .

Case Study 2: Insulin Sensitivity

Another study reported that specific piperidine derivatives improved insulin sensitivity in diabetic mice by modulating gene expression related to insulin signaling pathways .

Q & A

Q. What are the optimal synthetic routes and reaction conditions for synthesizing N,N-dibenzyl-1-((5-chlorothiophen-2-yl)sulfonyl)piperidine-3-carboxamide?

- Methodological Answer : The synthesis typically involves multi-step reactions:

Piperidine Core Formation : Construct the piperidine ring via cyclization of appropriate precursors (e.g., amino alcohols or ketones) under acidic or basic conditions .

Sulfonylation : React the piperidine intermediate with 5-chlorothiophene-2-sulfonyl chloride in anhydrous dichloromethane or DMF, using a base like triethylamine to neutralize HCl byproducts .

N,N-Dibenzylation : Introduce benzyl groups via nucleophilic substitution or reductive amination, using benzyl halides and a catalyst such as Pd/C under hydrogen .

Optimization : Monitor reaction progress via TLC or HPLC. Purify intermediates via column chromatography (silica gel, ethyl acetate/hexane gradients) .

Q. How can researchers characterize the purity and structural integrity of this compound?

- Methodological Answer : Use a combination of analytical techniques:

- NMR Spectroscopy : Confirm regiochemistry of the sulfonyl and dibenzyl groups (e.g., H NMR for benzyl protons at δ 4.5–5.0 ppm; C NMR for sulfonyl-S at ~110–120 ppm) .

- HPLC-MS : Assess purity (>95%) using a C18 column (acetonitrile/water mobile phase) and monitor molecular ions ([M+H] via ESI-MS) .

- X-ray Crystallography : Resolve ambiguous stereochemistry using SHELX software for structure refinement .

Q. What preliminary assays are suitable for evaluating its biological activity?

- Methodological Answer :

- Enzyme Inhibition : Screen against target enzymes (e.g., kinases, proteases) using fluorescence-based assays. Quantify protein concentrations with Bradford assays .

- Cellular Viability : Test cytotoxicity in cancer cell lines (e.g., MTT assay) at 1–100 μM concentrations. Include positive controls (e.g., doxorubicin) and solvent controls (DMSO <0.1%) .

Advanced Research Questions

Q. How can structure-activity relationship (SAR) studies be designed to optimize this compound’s pharmacological profile?

- Methodological Answer :

- Substituent Variation : Synthesize analogs with modified benzyl (e.g., fluorobenzyl) or sulfonyl groups (e.g., methylsulfonyl) to assess impact on potency .

- Biological Testing : Compare IC values across analogs in dose-response assays. Use ANOVA to identify statistically significant improvements .

- Computational Modeling : Perform docking studies (AutoDock Vina) to predict binding affinities to target proteins, guided by crystallographic data .

Q. How should researchers resolve contradictions in biological activity data across different assay platforms?

- Methodological Answer :

- Assay Validation : Replicate results in orthogonal assays (e.g., switch from fluorescence to luminescence-based readouts) to rule out platform-specific artifacts .

- Impurity Analysis : Use HPLC to check for degradants or byproducts that may interfere with activity .

- Physicochemical Profiling : Measure solubility (shake-flask method) and logP (HPLC-derived) to identify bioavailability issues affecting in vitro-in vivo discrepancies .

Q. What strategies are effective for studying the compound’s metabolic stability and toxicity?

- Methodological Answer :

- In Vitro Metabolism : Incubate with liver microsomes (human/rat) and analyze metabolites via LC-MS/MS. Identify cytochrome P450 isoforms involved using isoform-specific inhibitors .

- Toxicogenomics : Perform RNA-seq on treated cell lines to map pathways (e.g., oxidative stress, apoptosis) impacted by the compound .

Q. How can regioselectivity challenges during sulfonylation be addressed?

- Methodological Answer :

- Directed Metalation : Use Lewis acids (e.g., AlCl) to direct sulfonylation to the 5-chlorothiophene-2-position .

- Protecting Groups : Temporarily block competing reactive sites (e.g., piperidine nitrogen) with Boc groups, followed by deprotection post-sulfonylation .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.